molecular formula C9H9NO3 B7888499 3-Nitro-1-phenylpropan-1-one CAS No. 62847-52-3

3-Nitro-1-phenylpropan-1-one

Cat. No. B7888499
CAS RN: 62847-52-3
M. Wt: 179.17 g/mol
InChI Key: PMBFWZPQKKUBSU-UHFFFAOYSA-N
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Description

3-Nitro-1-phenylpropan-1-one is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of GABAB Receptor Antagonists : 3-Nitro-2-phenylpropan-1-amine, a related compound to 3-Nitro-1-phenylpropan-1-one, has been synthesized and found to act as a specific agonist of GABA and the GABAB receptor, with significant activity similar to racemic baclofen (Abbenante, Hughes, & Prager, 1994).

  • Chemical Reactions and Synthesis : Studies have shown that 3-Nitro-1-phenylpropan-1-one and its derivatives undergo various chemical reactions, leading to the formation of different compounds depending on the experimental conditions. These reactions include Michael addition followed by intramolecular condensation and the transformation of products into various derivatives (Kurihara & Yamagishi, 1965).

  • Metabolism Studies : Research on 2-nitro-1-phenylpropane, a compound closely related to 3-Nitro-1-phenylpropan-1-one, has indicated its metabolism to phenylacetone in rabbit liver microsomes. This metabolism involves enzymatic reactions sensitive to various factors (Jonsson, Kammerer, & Cho, 1977).

  • Microbial Hydrogenation : Certain microorganisms, such as actinomycetes, can asymmetrically reduce 2-nitro-1-phenyl-1-propene, closely related to 3-Nitro-1-phenylpropan-1-one, resulting in optically active 2-nitro-1-phenylpropane. This highlights potential applications in the synthesis of optically active compounds (Sakai, Nakazawa, Kondo, & Ohta, 1985).

  • Pharmacological Studies : 1-Nitro-2-phenylethane, a molecule related to 3-Nitro-1-phenylpropan-1-one, has been shown to possess vasodilator properties, potentially implicating its use in cardiovascular research (Brito et al., 2013).

properties

IUPAC Name

3-nitro-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBFWZPQKKUBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341032
Record name 3-nitro-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-phenylpropan-1-one

CAS RN

62847-52-3
Record name 3-nitro-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

AlCl3 (12.0 g, 89.0 mmol) was added to 15 ml of methylene chloride and cooled to 0-5° C., following by addition of 3-nitropropanoyl chloride (11 g, 80 mmol). Octylbenzene (17.10 g, 89.0 mmol) in 40 ml of CH2Cl2 was dropwise added and the solution was stirred at room temperature under TLC monitoring. After reaction completion, the mixture was poured onto ice, acidified by addition of 2 M HCl to pH 2, and extracted with CH2Cl2. The combined organic extracts were washed again with 2 M HCl and water, dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to yield a solid that was recrystallized (hexanes) to give 3-nitro-1-phenylpropan-1-one (76%); mp 59-62° C., ESIMS 292 [M+H]+.
Name
Quantity
12 g
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Reaction Step One
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15 mL
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11 g
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17.1 g
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40 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The title compound was prepared from benzene and 3-nitropropanoyl chloride, according to example 2, affording compound (15) with 78% yield, mp 72-74° C.
Quantity
0 (± 1) mol
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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